molecular formula C26H23FN4O2S B2443913 N-(4-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115564-55-0

N-(4-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2443913
CAS RN: 1115564-55-0
M. Wt: 474.55
InChI Key: RXRFKZIVFAJIMU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H23FN4O2S and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis and examination of imidazo[1,5-a]-1,3,5-triazine derivatives carrying various benzyl groups for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, with some compounds exhibiting specific inhibitory action against influenza A virus and respiratory syncytial virus at concentrations significantly lower than cytotoxic levels (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Fluorescent Sensors for Metal Ions

Another study described the design and synthesis of benzimidazole/benzothiazole-based azomethines as fluorescent sensors. These compounds showed large Stokes shifts and time-resolved fluorescence, indicating their potential for detecting metal ions such as Al3+ and Zn2+ through appreciable absorption and emission spectral changes upon coordination (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, including compounds with similar structural motifs to N-(4-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, has shown that they possess cardiac electrophysiological activity. These compounds were compared to sematilide, a selective class III agent, indicating their potential as treatments for arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Inhibition of Mycobacterium tuberculosis

A series of analogues were designed and synthesized, showing activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and low cytotoxicity. This underscores the potential use of these compounds in developing new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c1-18-5-2-3-8-23(18)30-24(32)17-34-26-28-13-14-31(26)22-7-4-6-20(15-22)25(33)29-16-19-9-11-21(27)12-10-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRFKZIVFAJIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.